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Compound of Interest

Compound Name: AC-Lys(AC)-OH

CAS No.: 499-86-5

Cat. No.: B556374 Get Quote

Executive Summary & Scientific Rationale
While fluorogenic substrates like Boc-Lys(Ac)-AMC are the industry standard for High-

Throughput Screening (HTS), they suffer from a critical limitation: fluorophore artifact

interference. The bulky coumarin group can artificially enhance binding affinity (

) or alter the catalytic turnover (

) specific to certain HDAC isoforms (e.g., HDAC8), leading to false positives or skewed kinetic
data.

Ac-Lys(Ac)-OH (

-acetyl-

-acetyl-L-lysine) represents the minimal native substrate mimetic. It lacks bulky fluorophores,
presenting the enzyme with a sterically unhindered acetyl-lysine motif. This application note
details the protocol for using Ac-Lys(Ac)-OH in a Direct Detection HPLC Assay. This method is
the "Gold Standard" for validating HTS hits and determining accurate Michaelis-Menten
kinetics.

Key Advantages of Ac-Lys(Ac)-OH
Artifact-Free Kinetics: Eliminates "fluorophore-directed" binding bias.
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Isoform Agnostic: Recognized by Class I, II, and IV HDACs (unlike some specific peptide

sequences).

Direct Quantitation: Allows stoichiometric measurement of product (Ac-Lys-OH) formation via

UV absorbance or Mass Spectrometry, bypassing the need for secondary "developer"

enzymes (e.g., trypsin) used in fluorogenic assays.

Mechanism of Action
The assay relies on the hydrolytic deacetylation of the

-amino group of the lysine residue. Unlike coupled assays, this protocol separates the
substrate and product based on their physicochemical properties (hydrophobicity/charge) using
Reverse-Phase HPLC (RP-HPLC).

Reaction:

Separation Principle:

Substrate (Ac-Lys(Ac)-OH): The

-acetyl group masks the positive charge and increases hydrophobicity. Retains longer on a
C18 column.

Product (Ac-Lys-OH): The free

-amine is protonated at acidic HPLC pH (pH ~2.0), making it hydrophilic and positively
charged. Elutes earlier on a C18 column.

Logical Workflow Diagram
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Figure 1: Direct Detection HDAC Assay Workflow using Ac-Lys(Ac)-OH
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Detailed Protocol: HPLC-Based Direct Detection
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Materials Required[1][2][3][4][5][6][8][9][10][11][12][13]
Substrate: Ac-Lys(Ac)-OH (High purity >98%).

Enzyme: Recombinant HDAC (e.g., HDAC1, HDAC3, HDAC6, or HDAC8).

Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

.

Quenching Solution: 10% Trifluoroacetic acid (TFA) or 100% Acetonitrile (ACN).

HPLC System: C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm,

4.6 x 100 mm).

Step-by-Step Methodology
Step 1: Substrate Preparation
Dissolve Ac-Lys(Ac)-OH in the Assay Buffer to create a 10 mM stock solution.

Note: Unlike fluorogenic substrates, Ac-Lys(Ac)-OH is highly soluble in aqueous buffers and

does not require DMSO, avoiding solvent effects on the enzyme.

Step 2: Enzymatic Reaction[1][2]
Prepare Master Mix: In a microcentrifuge tube, combine Assay Buffer and HDAC enzyme

(final concentration 10–50 nM depending on specific activity).

Initiate: Add Ac-Lys(Ac)-OH to a final concentration of 200 µM - 1 mM (typically near the

expected

).

Incubate: 37°C for 30–60 minutes.

Control: Run a "No Enzyme" blank to establish the baseline substrate peak.

Step 3: Quenching
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Stop the reaction by adding Quenching Solution at a 1:5 ratio (e.g., 10 µL acid to 50 µL

reaction).

Critical: Ensure the final pH is < 3.0 to fully protonate the product for consistent HPLC

retention.

Step 4: HPLC Analysis
Mobile Phase A: Water + 0.1% TFA.

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 0% B for 2 min, then 0–30% B over 10 min.

Flow Rate: 1.0 mL/min.

Detection: UV Absorbance at 210 nm (peptide bond detection).

Expected Chromatogram
Peak Identity Relative Retention Characteristics

Product (Ac-Lys-OH) Early Elution (~2-4 min) Hydrophilic, charged amine.

Substrate (Ac-Lys(Ac)-OH) Late Elution (~8-10 min)
Hydrophobic, acetylated

amine.

Data Analysis & Validation
To ensure scientific integrity, calculate the conversion rate based on the integrated Peak Area

(PA).

Correction Factor: If the extinction coefficients of substrate and product differ significantly at

210 nm (rare for this specific pair), inject known standards of both to calculate a response

factor.

Kinetic Parameter Determination ( and )
Perform the assay at varying substrate concentrations (e.g., 10 µM to 5 mM). Plot the Initial

Velocity (
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) vs. Substrate Concentration

and fit to the Michaelis-Menten equation.

Comparison of Substrate Classes:

Feature
Ac-Lys(Ac)-OH (This
Protocol)

Boc-Lys(Ac)-AMC
(Fluorogenic)

Detection Mode Direct (HPLC/MS)
Indirect (Trypsin-coupled

fluorescence)

Throughput Low (Serial injection) High (Plate reader)

Artifact Risk Low (Native mimic)
High (Fluorophore binding

bias)

Primary Use
Mechanism, Kinetics,

Validation
Primary Screening (HTS)

Troubleshooting Guide
Issue Probable Cause Corrective Action

No Product Peak Enzyme inactive or inhibition.

Validate enzyme with a known

fluorogenic control; ensure pH

is 8.0 during incubation.

Peaks Co-elute Gradient too steep.

Use a shallower gradient (e.g.,

0-10% ACN over 15 min). Use

a specialized "AQ" C18 column

for polar retention.

High Background Substrate degradation.

Store Ac-Lys(Ac)-OH powder

at -20°C desicated. Prepare

fresh stocks.

Non-Linear Rates Substrate depletion >10%.

Reduce incubation time or

enzyme concentration to

ensure initial velocity

conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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